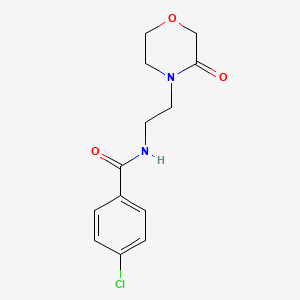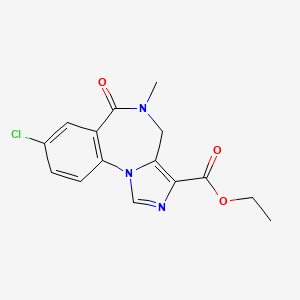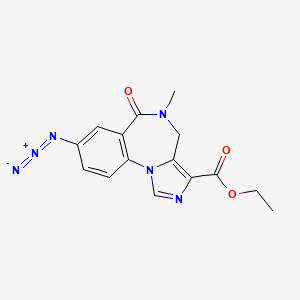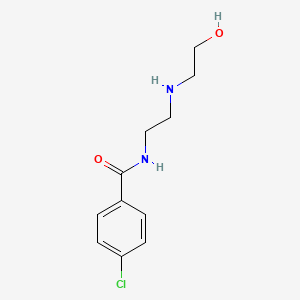
ロミフィジン
説明
科学的研究の応用
獣医麻酔
ロミフィジンは、特にウマの患者に対して、獣医学において鎮静剤および鎮痛剤として一般的に使用されています。これは、筋肉弛緩と一定の痛みを和らげる効果をもたらすα2アドレナリン受容体作動薬です。全身麻酔が危険または不要な手術では、ロミフィジンはより安全な代替手段を提供します。 例えば、ロミフィジンは、筋肉弛緩と不動が不可欠な立位手術や磁気共鳴画像法(MRI)などの診断画像撮影に効果的に使用されてきました .
ラクダの鎮痛
ロミフィジンの有効性は、ラクダ、特にドロマダリーラクダで評価されています。ある研究では、鎮静と抗侵害受容効果を達成するために、仙骨尾骨硬膜外投与での使用が示されました。 この用途は、尾部、会陰部、鼠径部の痛みを和らげる必要がある手順に特に有益であり、獣医診療における痛みの管理のための非侵襲的な方法を提供します .
併用療法
ロミフィジンは、その効果を高めるために、他の麻酔薬と組み合わせて使用されることがよくあります。 例えば、ロミフィジンとリドカインを組み合わせると、ラクダにおける鎮痛の持続時間が延長されることが示されており、持続的な鎮静と痛みを和らげる必要がある長時間の処置における可能性を示しています .
ウマの画像診断における鎮静の質
ウマの医学では、ロミフィジンは、立位MRIなどの高度な診断技術のための鎮静プロトコルの一部です。鎮静の質は、画像撮影中のモーションアーチファクトを避けるために重要です。 ロミフィジンは、呼吸抑制や運動失調を引き起こすことなく、バランスのとれた安定した鎮静レベルを誘発できるため、このような繊細な処置に適しています .
鎮静効果の逆転
研究では、α2拮抗薬であるアチパメゾールを使用して、ロミフィジンの鎮静効果を逆転させることも調査されています。 この用途は、処置後の回復時間を短縮し、持続的な鎮静効果を軽減するために重要であり、特に緊急時や患者の迅速な移動が必要な場合に役立ちます .
ウシの痛みの管理
ロミフィジンの用途は、ウシの医学にも及んでおり、子牛の痛みの管理に使用されてきました。 その鎮静効果は、処置のニーズに合わせて調整でき、さまざまなウシ獣医介入における痛みの管理に柔軟性をもたらします .
鎮静プロトコルの研究
ロミフィジンを含む最適な鎮静プロトコルを調査し、その効果を他の鎮静剤と比較して、さまざまな動物種にとって最も効果的な組み合わせを確立するための研究が進行しています。 この研究は、獣医診療の改善と、より安全で効果的な鎮静方法の開発に貢献しています .
作用機序
Mode of Action
Romifidine acts as an agonist at the α2-adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, romifidine binds to the α2-adrenergic receptor, triggering a series of events that lead to its sedative and analgesic effects.
Biochemical Pathways
This inhibition can lead to sedation and analgesia .
Pharmacokinetics
A study on horses showed that after intravenous administration, the plasma concentration-vs-time curve of romifidine was best described by a two-compartmental model . The terminal elimination half-life was approximately 138.2 minutes . These properties may impact the drug’s bioavailability and duration of action.
Result of Action
The primary result of romifidine’s action is sedation . It is used in veterinary medicine, primarily in large animals such as horses, to induce a state of calm and reduce pain . Side effects can include bradycardia (slow heart rate) and respiratory depression .
生化学分析
Biochemical Properties
Romifidine plays a significant role in biochemical reactions by interacting with α2 adrenergic receptors . These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels . This interaction results in sedative and analgesic effects. Romifidine also affects the release of neurotransmitters such as norepinephrine, which contributes to its sedative properties .
Cellular Effects
Romifidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It induces hyperglycemia by inhibiting insulin release from pancreatic β-cells . Additionally, romifidine affects the levels of stress-related hormones and metabolites, such as cortisol and free fatty acids . These changes can alter cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, romifidine exerts its effects by binding to α2 adrenergic receptors . This binding inhibits adenylate cyclase, reducing cAMP levels and leading to decreased protein kinase A (PKA) activity . The inhibition of PKA affects various downstream signaling pathways, resulting in sedative and analgesic effects. Romifidine also modulates ion channel activity, contributing to its effects on heart rate and blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of romifidine change over time. Romifidine induces hyperglycemia, which is partially prevented by the α2 adrenoceptor antagonist vatinoxan . The sedative and analgesic effects of romifidine are observed within minutes of administration and can last for several hours . Long-term effects on cellular function include alterations in glucose metabolism and stress hormone levels .
Dosage Effects in Animal Models
The effects of romifidine vary with different dosages in animal models. At low doses, romifidine induces mild sedation and analgesia . Higher doses result in more profound sedation and can cause adverse effects such as bradycardia and respiratory depression . The therapeutic window for romifidine is narrow, and careful dosing is required to avoid toxic effects .
Metabolic Pathways
Romifidine is metabolized primarily in the liver and kidneys . The metabolic pathways involve the cleavage of the imidazoline ring, leading to the formation of various metabolites . These metabolites are excreted mainly through the kidneys . The metabolic pathways of romifidine are similar in different animal species, including horses and dogs .
Transport and Distribution
Romifidine is transported and distributed within cells and tissues through binding to plasma proteins . Approximately 20% of romifidine is bound to plasma proteins, with the highest concentrations found in the liver and kidneys . The drug is also distributed to muscle tissues . The transport and distribution of romifidine are crucial for its pharmacokinetic properties and therapeutic effects.
Subcellular Localization
It is likely that romifidine and its metabolites are localized in cellular compartments involved in its metabolism, such as the endoplasmic reticulum and mitochondria . The localization of romifidine within these compartments may influence its activity and function.
特性
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLRQZHDJRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65896-14-2 (mono-HCl) | |
| Record name | Romifidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40216103 | |
| Record name | Romifidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-16-4 | |
| Record name | Romifidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65896-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Romifidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romifidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Romifidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Romifidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROMIFIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876351L05K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)











![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

